molecular formula C11H10O5S B14552916 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate CAS No. 62113-94-4

5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate

Cat. No.: B14552916
CAS No.: 62113-94-4
M. Wt: 254.26 g/mol
InChI Key: JOBVAEJLHDNSDK-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate: is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 5-methyl-2-oxo-2H-1-benzopyran-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .

Industry: Industrially, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

62113-94-4

Molecular Formula

C11H10O5S

Molecular Weight

254.26 g/mol

IUPAC Name

(5-methyl-2-oxochromen-7-yl) methanesulfonate

InChI

InChI=1S/C11H10O5S/c1-7-5-8(16-17(2,13)14)6-10-9(7)3-4-11(12)15-10/h3-6H,1-2H3

InChI Key

JOBVAEJLHDNSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C

Origin of Product

United States

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